4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a compound characterized by a bromomethyl group attached to a pyrazole ring, further connected to a pyridine ring. This structure hints at potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves starting with a pyridine derivative and incorporating a pyrazole ring through cyclization. The bromomethyl group can be introduced via halogenation reactions using reagents like N-bromosuccinimide under controlled conditions to achieve selective bromination.
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry techniques to enhance yield and purity. Such methods help in maintaining stringent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Substitution reactions: : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: : Both the pyrazole and pyridine rings can undergo redox reactions under appropriate conditions.
Addition reactions: : The prop-2-yn-1-yl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions
For substitution: : Nucleophiles like amines or thiols.
For oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
For reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Products vary based on the specific reaction but can include diverse substituted pyrazoles and pyridines with functional groups tailored for specific applications.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine analogs have shown promise in medicinal chemistry, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.
Industry
The compound finds uses in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The specific mechanism by which this compound exerts its effects can vary depending on its application. Generally, it might interact with molecular targets through covalent bonding (via the bromomethyl group) or non-covalent interactions (due to the pyridine and pyrazole rings). Such interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Unique Aspects
This compound's uniqueness lies in its combined functional groups, offering a blend of reactivity and stability. The presence of a bromomethyl group adjacent to a pyrazole and pyridine ring makes it distinct in reactivity and application scope.
Similar Compounds
**4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
**4-(iodomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
There you have it—a comprehensive overview of 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine. Enjoy exploring its intricate chemistry!
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCKLGPGYEJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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